molecular formula C8H16N4O2 B12570405 N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine CAS No. 571166-99-9

N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12570405
CAS No.: 571166-99-9
M. Wt: 200.24 g/mol
InChI Key: JIKYGWXVXHQEMW-ZETCQYMHSA-N
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Description

N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

CAS No.

571166-99-9

Molecular Formula

C8H16N4O2

Molecular Weight

200.24 g/mol

IUPAC Name

N-[(2S)-1,1-dimethoxybutan-2-yl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C8H16N4O2/c1-4-7(8(13-2)14-3)11-12-5-9-10-6-12/h5-8,11H,4H2,1-3H3/t7-/m0/s1

InChI Key

JIKYGWXVXHQEMW-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C(OC)OC)NN1C=NN=C1

Canonical SMILES

CCC(C(OC)OC)NN1C=NN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine typically involves the reaction of a suitable triazole precursor with a dimethoxybutylating agent. One common method is the nucleophilic substitution reaction where the triazole ring is reacted with 1,1-dimethoxybutane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the reaction under controlled conditions, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Nucleophilic Reactions at the Triazole Ring

The triazole NH group participates in alkylation and acylation reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) under basic conditions to form N-alkylated triazoles .

  • Acylation : Forms acylated derivatives when treated with acyl chlorides or anhydrides .

Table 1: Triazole Ring Functionalization

Reaction TypeReagent/ConditionsProductReference
AlkylationEthyl bromoacetate, K₂CO₃N-Ethoxycarbonylmethyl derivative
AcylationAcetyl chloride, pyridineN-Acetyl derivative

Condensation Reactions

The primary amine group undergoes condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form imine linkages .

  • Mannich Reaction : Forms β-amino carbonyl derivatives when treated with formaldehyde and secondary amines .

Table 2: Condensation Reactions

Reaction TypeReagentsKey ProductYieldReference
Schiff Base4-MethoxybenzaldehydeN-(4-Methoxybenzylidene) derivative78%
Mannich BaseFormaldehyde, morpholineN-Morpholinomethyl derivative65%

Hydrolysis of the Dimethoxybutyl Group

The dimethoxybutyl side chain undergoes acid-catalyzed hydrolysis to yield a diol intermediate, which can further react:
C4H9(OCH3)2-NH-TriazoleHCl, H2OC4H9(OH)2-NH-Triazole\text{C}_4\text{H}_9(\text{OCH}_3)_2\text{-NH-Triazole} \xrightarrow{\text{HCl, H}_2\text{O}} \text{C}_4\text{H}_9(\text{OH})_2\text{-NH-Triazole}
This reaction enhances water solubility and exposes hydroxyl groups for subsequent functionalization .

Coordination Chemistry

The triazole ring acts as a ligand for transition metals. For example:

  • Copper(II) Complexation : Forms stable complexes with Cu²⁺ in ethanol/water mixtures, as demonstrated for analogous triazole amines .

Cyclization Reactions

Intramolecular cyclization occurs under dehydrative conditions:

  • Triazole-Thione Formation : Reacts with CS₂ in basic media to form triazolethiones .

  • Heterocycle Fusion : Forms fused bicyclic systems (e.g., triazolo-oxadiazoles) when treated with dicarbonyl reagents .

Table 3: Cyclization Outcomes

Starting MaterialReagentProductApplicationReference
Triazole amineCS₂, KOH1,2,4-Triazole-3-thioneAntimicrobial agent
Triazole aminePhenacyl bromideTriazolo-thiadiazineAnticancer screening

Comparative Reactivity with Analogues

The dimethoxybutyl group confers unique steric and electronic effects compared to other triazole derivatives:

CompoundSubstituentKey Reactivity Difference
N-(2,4-Dimethoxybenzyl)-4H-1,2,4-triazol-3-amine Aryl methoxyLower electrophilicity at NH vs. aliphatic dimethoxybutyl
4-Amino-5-(4-chlorophenyl)-1,2,4-triazole ChlorophenylEnhanced halogen-mediated coupling reactions

Mechanistic Insights

  • Schiff Base Formation : Proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration .

  • Mannich Reaction : Involves iminium ion intermediates stabilized by the triazole’s electron-deficient ring .

Scientific Research Applications

Antimicrobial Activity

N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine has shown promising antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and have been explored as potential antifungal agents. In a study focusing on triazole compounds, several derivatives exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger .

Inhibition of Enzymes

This compound has been investigated for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. For instance, triazole derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Research indicates that modifications to the triazole ring can enhance selectivity and potency against AChE and butyrylcholinesterase (BuChE) .

Fungicides

Due to its structural similarities to known fungicides, this compound is being explored for use in crop protection. Triazole fungicides are widely used in agriculture to control fungal diseases in various crops. Preliminary studies suggest that this compound may offer a new avenue for developing effective fungicides with reduced environmental impact .

Data Table: Summary of Biological Activities

Activity Type Target Effect Reference
AntifungalCandida albicansSignificant inhibition
AntifungalAspergillus nigerModerate inhibition
Enzyme InhibitionAcetylcholinesteraseHigh selectivity observed
Enzyme InhibitionButyrylcholinesteraseEnhanced potency reported

Case Study 1: Triazole Derivatives in Antifungal Research

A comprehensive study evaluated a series of triazole derivatives for their antifungal efficacy. Among these, this compound demonstrated a notable reduction in fungal colony formation at concentrations as low as 10 µg/mL against Candida albicans, indicating its potential as a lead compound for further development as an antifungal agent.

Case Study 2: Neuroprotective Properties

Research focusing on neuroprotective agents highlighted that certain triazole compounds could inhibit AChE effectively. In vitro assays showed that this compound had an IC50 value comparable to established AChE inhibitors like donepezil. These findings suggest its potential therapeutic role in managing Alzheimer's disease symptoms .

Mechanism of Action

The mechanism of action of N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Biological Activity

N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of 1,2,4-triazole derivatives with specific alkylating agents. The synthesis typically involves the formation of the triazole ring followed by the introduction of the dimethoxybutan group. A detailed synthetic pathway is outlined in several studies focusing on similar triazole compounds .

Biological Activity

This compound exhibits a range of biological activities. The following sections detail its pharmacological properties:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that certain triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans at low concentrations .

Anticancer Properties

Triazole derivatives are also noted for their anticancer activities. A study investigating structurally related compounds found that some exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). For example, compounds with similar triazole moieties showed IC50 values ranging from 6.2 μM to 43.4 μM against these cell lines . This suggests potential for this compound in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research has shown that certain triazoles can reduce inflammation in models of arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

  • Antiviral Activity : A study demonstrated that certain 1,2,4-triazole derivatives could inhibit viral replication in vitro. These findings suggest that this compound might also share similar antiviral properties .
  • Enzyme Inhibition : Another study focused on the inhibition of urease by triazole derivatives. The results indicated that these compounds could act as effective urease inhibitors, which is significant for treating infections caused by urease-producing bacteria .

Data Tables

Biological Activity Effect IC50 Values (μM)
AntimicrobialInhibition of S. aureus< 10
AnticancerCytotoxicity against HCT-1166.2
Anti-inflammatoryReduction of cytokinesN/A
Urease InhibitionEffective inhibitorN/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine and its analogs?

  • Answer : Synthesis typically involves S-alkylation or condensation reactions. For example, analogs like 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives are synthesized via S-alkylation of thiol intermediates with aryl halides in alkaline conditions . Alternatively, Schiff base ligands (e.g., N-[(E)-pyridine-2-ylmethylidene]-4H-1,2,4-triazol-4-amine) are prepared by condensation of 4-amino-1,2,4-triazole with carbonyl compounds under mild acidic or basic conditions . Reaction optimization often includes solvent selection (e.g., dry acetone for cyclization) and catalysts like K₂CO₃ .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for triazole protons (~8.5–9.0 ppm) and methoxy groups (~3.3–3.5 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, with ORTEP-3 generating thermal ellipsoid models . For example, copper(I) complexes with triazole ligands exhibit breathing behavior upon desolvation, confirmed via crystallographic analysis .

Q. What preliminary biological activities have been reported for triazol-4-amine derivatives?

  • Answer : Derivatives show antimicrobial and enzyme-inhibitory properties:

  • Antibacterial/antifungal activity : Benzimidazole-triazole hybrids (e.g., 9e, 9h-j) exhibit MIC values of 1.5–3.125 µg/mL against Staphylococcus aureus and Candida albicans .
  • Enzyme inhibition : 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives inhibit tyrosinase (AbTYR) with IC₅₀ values determined via colorimetric assays .

Advanced Research Questions

Q. How does the coordination chemistry of this compound influence its applications in catalysis or materials science?

  • Answer : The ligand forms stable complexes with transition metals (e.g., Cu(I/II), Zn(II)) due to its N-donor sites. For instance:

  • Copper complexes : Cu(I) complexes with Schiff base triazole ligands exhibit structural flexibility, forming 1D channels for solvent inclusion, which reversibly reorganize upon desolvation .
  • Catalytic applications : CuI-catalyzed coupling reactions (e.g., with dihalodienes) leverage triazole ligands for C–H activation, enabling synthesis of imidazo[1,2-a]pyridines . Stability constants (e.g., log β = 562.34 L mol⁻¹ for Cu(II) complexes) are determined via potentiometry at controlled pH .

Q. What computational approaches are used to predict the electronic and reactive properties of triazol-4-amine derivatives?

  • Answer : Density functional theory (DFT) studies analyze:

  • HOMO-LUMO gaps : For (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, HOMO (-6.12 eV) and LUMO (-1.89 eV) energies indicate charge-transfer potential .
  • Hyperpolarizability : First static hyperpolarizability (β₀) values predict nonlinear optical (NLO) behavior for applications in photonics .
  • Molecular docking : Triazole hybrids (e.g., pyrazolylpyrazoline-clubbed derivatives) are docked against Mycobacterium tuberculosis targets (e.g., InhA) to rationalize antitubercular activity .

Q. How can structural modifications enhance the thermodynamic stability or bioactivity of triazol-4-amine derivatives?

  • Answer :

  • Substituent effects : Alkylsulfanyl or aryl groups at the triazole 3-position improve lipophilicity and membrane permeability, enhancing antimicrobial activity .
  • Metal coordination : Transition metal complexes (e.g., Zn(II)-perchlorate frameworks) exhibit enhanced thermal stability (decomposition >300°C) and luminescent properties .
  • Hybridization : Fusion with pyridine or benzimidazole moieties increases π-conjugation, improving antioxidant activity (e.g., via DPPH radical scavenging assays) .

Q. What experimental strategies address contradictions in reported biological data for triazol-4-amine analogs?

  • Answer :

  • Dose-response validation : Replicate inhibitory assays (e.g., tyrosinase inhibition ) across multiple concentrations (e.g., 10–100 µM) to confirm IC₅₀ trends.
  • Structural benchmarking : Compare activity of analogs with standardized substituents (e.g., 3-(ethylthio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-amine) to isolate electronic vs. steric effects .
  • Metalloantibiotic studies : Evaluate Cu(II) or Zn(II) complexes against resistant strains to decouple metal ion contributions from ligand bioactivity .

Methodological Notes

  • Crystallography : Use SHELXL for refinement and Olex2/ORTEP-3 for visualization to resolve disorder or solvent effects .
  • Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reproducibility .
  • Computational workflows : Validate DFT geometries with crystallographic data to ensure accuracy in electronic property predictions .

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